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Compound of Interest
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Cat. No.: B3434983 Get Quote

For researchers and professionals in the life sciences, the efficient precipitation of DNA is a

critical step in numerous molecular biology workflows. The two most commonly used alcohols

for this purpose, isopropyl alcohol (isopropanol) and ethanol, each present distinct

advantages and disadvantages that can impact the yield, purity, and overall success of an

experiment. This guide provides a detailed comparison of their performance, supported by

experimental data and protocols, to aid in the selection of the most appropriate method for

specific research needs.

Key Performance Metrics: A Quantitative
Comparison
The choice between isopropyl alcohol and ethanol for DNA precipitation can significantly

influence the outcome of nucleic acid purification. The following table summarizes quantitative

data on the recovery efficiency of different nucleic acid types using varying volumes of each

alcohol.
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Nucleic Acid Type Alcohol
Alcohol:Sample
Volume Ratio

Average Recovery
Rate (%)

miRNA Ethanol 2:1 ~65%

3:1 ~74%

4:1 ~72%

Isopropanol 0.5:1 ~55%

0.75:1 ~60%

1:1 ~61%

Primers Ethanol 2:1 ~80%

3:1 ~85%

4:1 ~83%

Isopropanol 0.5:1 ~50%

0.75:1 ~58%

1:1 ~60%

PCR Products (150

bp)
Ethanol 2:1 ~90%

3:1 ~92%

4:1 ~93%

Isopropanol 0.5:1 ~90%

0.75:1 ~91%

1:1 ~92%

Plasmids Ethanol 2:1 ~94%

3:1 ~95%

4:1 ~95%

Isopropanol 0.5:1 ~94%
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0.75:1 ~95%

1:1 ~95%

Data is adapted from a systematic investigation into nucleic acid precipitation factors. The

purity of the nucleic acids in these experiments, as measured by the A260/A280 ratio, was

between 1.8 and 2.0.

In-Depth Comparison: Isopropyl Alcohol vs. Ethanol
Feature Isopropyl Alcohol Ethanol

Volume Required
0.6-0.7 volumes of the sample.

[1]
2-3 volumes of the sample.[1]

Precipitation Speed
Faster, as DNA is less soluble

in isopropanol.[2]

Slower, requires a higher

concentration for precipitation.

[2]

Incubation Temperature

Room temperature is preferred

to minimize salt co-

precipitation.[1][2]

Chilling (-20°C or lower) is

often recommended to

enhance precipitation.[2]

Salt Co-precipitation

Higher tendency to co-

precipitate salts, which can

inhibit downstream enzymatic

reactions.[2]

Lower risk of salt co-

precipitation, especially at low

temperatures.[2]

Pellet Appearance
Often clear and glassy, making

it harder to see.[2]

Typically white and more

visible.

Best For

Large sample volumes,

precipitating low

concentrations of DNA, and

when speed is a factor.[3]

Small sample volumes,

precipitating small DNA

fragments, and when high

purity is critical.[3]

Experimental Protocols
Below are detailed methodologies for DNA precipitation using both isopropyl alcohol and

ethanol. These protocols are based on standard laboratory practices.
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DNA Precipitation with Isopropyl Alcohol
Salt Addition: To your DNA solution, add a salt solution to neutralize the negative charge on

the DNA backbone. Common choices include sodium acetate (0.3 M final concentration, pH

5.2) or ammonium acetate (2.0-2.5 M final concentration).[3]

Isopropanol Addition: Add 0.6-0.7 volumes of room temperature 100% isopropyl alcohol to
the DNA and salt solution.[1][3]

Mixing: Mix the solution gently but thoroughly by inverting the tube several times.

Incubation: Incubate the mixture at room temperature for 15-30 minutes. For very low

concentrations of DNA, the incubation time can be extended.

Centrifugation: Pellet the DNA by centrifuging the sample at 10,000-15,000 x g for 15-30

minutes at 4°C.[3]

Washing: Carefully decant the supernatant. Wash the DNA pellet by adding 1-10 mL of room

temperature 70% ethanol. This step is crucial for removing co-precipitated salts.[3]

Second Centrifugation: Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.[3]

Drying: Carefully decant the ethanol and air-dry the pellet for 5-20 minutes. Avoid over-drying

as it can make the DNA difficult to redissolve.

Resuspension: Resuspend the DNA pellet in a suitable buffer, such as TE buffer or

nuclease-free water.

DNA Precipitation with Ethanol
Salt Addition: Add a salt solution to your DNA sample as described in the isopropanol

protocol (e.g., 0.3 M final concentration of sodium acetate, pH 5.2).

Ethanol Addition: Add 2-2.5 volumes of ice-cold 95-100% ethanol.[2]

Mixing: Mix the solution thoroughly by inverting the tube.
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Incubation: Incubate the mixture at -20°C for at least 1 hour. For low DNA concentrations or

small fragments, incubation can be extended overnight.

Centrifugation: Centrifuge the sample at 12,000 x g for 10-30 minutes at 4°C to pellet the

DNA.

Washing: Carefully discard the supernatant and wash the pellet with 1 mL of cold 70%

ethanol.

Second Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

Drying: Remove the supernatant and air-dry the pellet for 10-30 minutes.

Resuspension: Resuspend the DNA in the desired volume of buffer or nuclease-free water.

Visualizing the Workflow
To better understand the DNA precipitation process, the following diagram illustrates the

general workflow for both isopropyl alcohol and ethanol methods.

Initial Sample Precipitation Steps Pellet Recovery Final Product
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2.
Mix Gently
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4. Centrifuge to
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5. Wash with
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6.
Centrifuge Again

7.
Air-Dry Pellet

8. Resuspend in
Buffer/Water

9.

Click to download full resolution via product page

General workflow for DNA precipitation using either isopropyl alcohol or ethanol.

Conclusion
The choice between isopropyl alcohol and ethanol for DNA precipitation is not a one-size-fits-

all decision. Isopropanol is advantageous for its efficiency with large sample volumes and its

ability to precipitate DNA at room temperature, requiring a smaller volume of alcohol.[1][3]

However, it carries a higher risk of co-precipitating salts, which can negatively impact

downstream applications.[2]
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Conversely, ethanol is the preferred choice when high purity is paramount and for smaller

sample volumes.[3] While it requires a larger volume and often a cold incubation step, it is less

likely to co-precipitate salts.[2] Ultimately, the optimal choice depends on the specific

requirements of the experiment, including the starting sample volume, the concentration of

DNA, the size of the DNA fragments, and the purity requirements for subsequent analyses. By

understanding the principles and quantitative differences outlined in this guide, researchers can

make an informed decision to optimize their DNA precipitation protocols for the best possible

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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